![molecular formula C17H26N2 B15124498 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine](/img/structure/B15124498.png)
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine is a bicyclic amine compound characterized by its unique structure, which includes a benzyl group attached to a bicyclic azabicyclo[5.3.1]undecane framework. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the bicyclic amine.
Final amination step:
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The benzyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one: A closely related compound with a ketone group instead of an amine.
9-Benzyl-9-azabicyclo[5.3.1]undecane: A simpler analog without the amine group.
Uniqueness: 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine is unique due to the presence of the amine group at the 11th position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C17H26N2 |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
9-benzyl-9-azabicyclo[5.3.1]undecan-11-amine |
InChI |
InChI=1S/C17H26N2/c18-17-15-9-5-2-6-10-16(17)13-19(12-15)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-17H,2,5-6,9-13,18H2 |
Clé InChI |
BLYXBVBIVQUIRI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CN(CC(C2N)CC1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


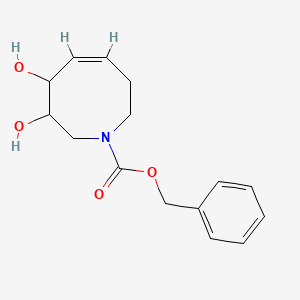
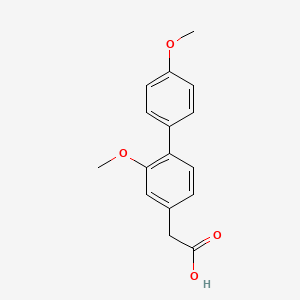
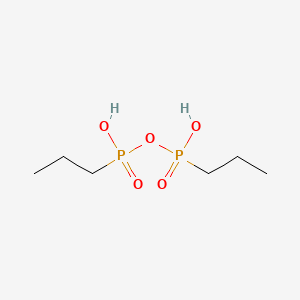
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)

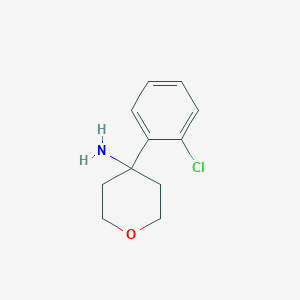
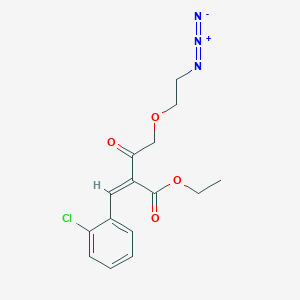
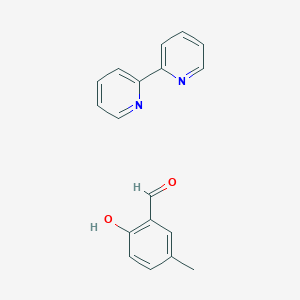
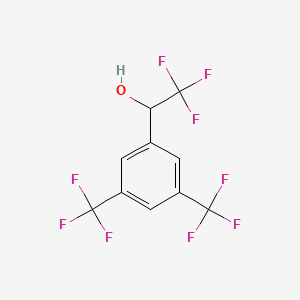
![2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride](/img/structure/B15124495.png)
![5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B15124497.png)
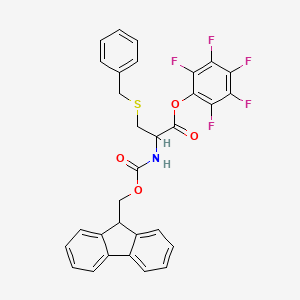
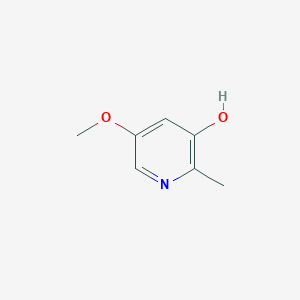
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
